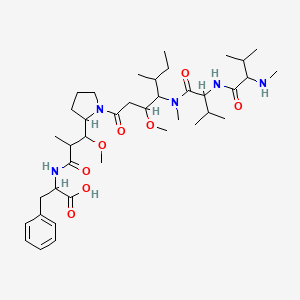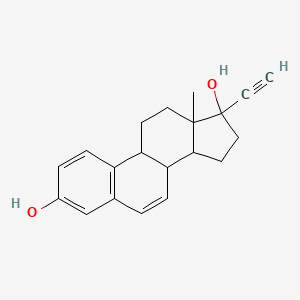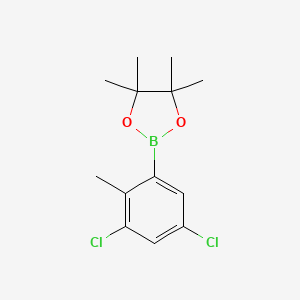![molecular formula C36H50ClN3O10S B15287676 (2'R)-N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B15287676.png)
(2'R)-N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’R)-N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine is a complex organic compound with significant applications in medicinal chemistry. This compound is a derivative of maytansine, a potent cytotoxic agent originally isolated from the Ethiopian shrub Maytenus ovatus. The modification of maytansine to (2’R)-N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine enhances its therapeutic potential, particularly in targeted cancer therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’R)-N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine involves multiple steps, starting from maytansine. The key steps include deacetylation and subsequent modification with a 3-(methylthio)-1-oxopropyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistency and quality.
化学反应分析
Types of Reactions
(2’R)-N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学研究应用
(2’R)-N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Employed in cell biology studies to understand its effects on cellular processes and pathways.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its cytotoxic properties make it effective in killing cancer cells while minimizing damage to healthy cells.
Industry: Applied in the pharmaceutical industry for the production of advanced therapeutic agents.
作用机制
The mechanism of action of (2’R)-N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine involves binding to tubulin, a protein essential for cell division. By inhibiting tubulin polymerization, the compound disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This targeted action makes it a valuable component in ADCs, which deliver the compound directly to cancer cells.
相似化合物的比较
Similar Compounds
Maytansine: The parent compound with potent cytotoxic properties.
Ansamitocin P-3: A similar compound with a different side chain, also used in ADCs.
DM1: A derivative of maytansine used in the ADC trastuzumab emtansine (Kadcyla).
Uniqueness
(2’R)-N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine is unique due to its specific modifications, which enhance its stability and therapeutic efficacy. The addition of the 3-(methylthio)-1-oxopropyl group improves its pharmacokinetic properties, making it more effective in targeted cancer therapies compared to its parent compound and other derivatives.
属性
分子式 |
C36H50ClN3O10S |
|---|---|
分子量 |
752.3 g/mol |
IUPAC 名称 |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate |
InChI |
InChI=1S/C36H50ClN3O10S/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22-,26+,27-,28+,32+,35+,36+/m1/s1 |
InChI 键 |
PLYHSTGTQYPYMT-UNXOEUSJSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@@H](C)N(C)C(=O)CCSC)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
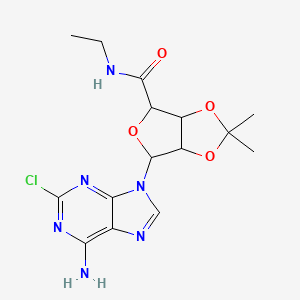
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B15287600.png)
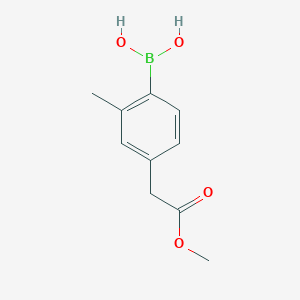
![4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine](/img/structure/B15287615.png)
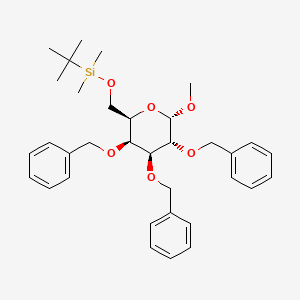
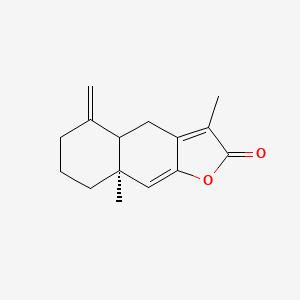
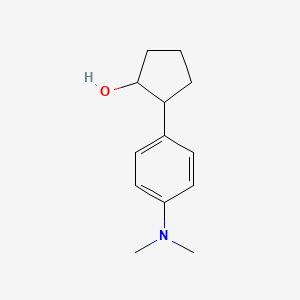

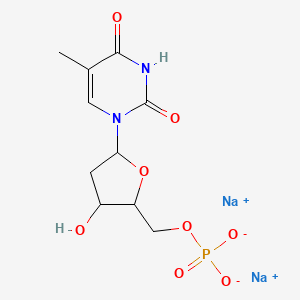
![[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15287658.png)
